Ethyl 3-ethyl-7-methyl-2,6-octadienoate

Description

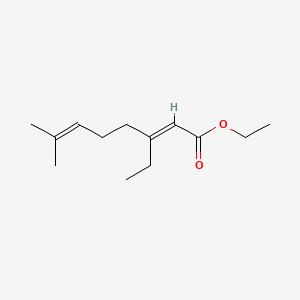

Ethyl 3-ethyl-7-methyl-2,6-octadienoate is a branched-chain unsaturated ester characterized by two conjugated double bonds at positions 2 and 6 of the octadienoate backbone. The compound features an ethyl group at position 3 and a methyl group at position 7, contributing to its unique steric and electronic properties.

Properties

CAS No. |

63584-40-7 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

ethyl (2E)-3-ethyl-7-methylocta-2,6-dienoate |

InChI |

InChI=1S/C13H22O2/c1-5-12(9-7-8-11(3)4)10-13(14)15-6-2/h8,10H,5-7,9H2,1-4H3/b12-10+ |

InChI Key |

KAMKWIZOEQZOLH-ZRDIBKRKSA-N |

Isomeric SMILES |

CC/C(=C\C(=O)OCC)/CCC=C(C)C |

Canonical SMILES |

CCC(=CC(=O)OCC)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Esterification and Alkylation Routes

One classical approach involves starting from the corresponding 2,6-octadienoic acid or its derivatives, followed by selective alkylation and esterification steps.

- Starting Material: 2,6-octadienoic acid derivatives or related ketoesters.

- Alkylation: Introduction of the ethyl group at C-3 and methyl group at C-7 can be achieved via regioselective alkylation using organometallic reagents such as Grignard reagents or organolithiums.

- Esterification: The acid or ketoacid intermediate is esterified with ethanol under acidic or catalytic conditions to form the ethyl ester.

This method requires careful control of reaction conditions to avoid isomerization of the double bonds and to maintain the conjugated diene system intact.

Palladium-Catalyzed Carbonylation and Allylic Substitution

Recent advances in transition metal catalysis have enabled more atom-economic and selective syntheses:

- Catalyst System: Palladium complexes such as [(π-allyl)PdCl]2 combined with ligands like DPEphos.

- Reaction Conditions: The reaction is typically carried out in toluene with methanol or ethanol as the nucleophile, under a carbon monoxide atmosphere at moderate temperatures (~50-70 °C).

- Mechanism: The palladium catalyst facilitates the carbonylation of allylic substrates, followed by nucleophilic attack by ethanol to form the ethyl ester.

- Advantages: High selectivity, good yields (up to 80-85%), and mild reaction conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation + Esterification | Organometallic reagents, ethanol, acid catalyst | 60-75 | Straightforward, uses common reagents | Possible isomerization, regioselectivity issues |

| Pd-Catalyzed Carbonylation | [(π-allyl)PdCl]2, DPEphos, CO, ethanol, toluene | 80-85 | High selectivity, mild conditions | Requires Pd catalyst, CO handling |

| Claisen Rearrangement + Grignard | Orthoester Claisen, Cu-catalyst, Grignard reagents | 50-70 | Precise substitution control | Multi-step, time-consuming |

Detailed Research Findings

The palladium-catalyzed carbonylation method has been demonstrated to efficiently produce ethyl esters of substituted octadienoic acids with high purity and yield. The reaction proceeds via formation of a π-allyl palladium intermediate, which undergoes nucleophilic attack by ethanol under CO atmosphere, affording the ethyl ester with retention of the conjugated diene system. This method is scalable and amenable to various substitutions on the octadienoate backbone.

The orthoester Claisen rearrangement approach, although more complex, provides a strategic route to build the carbon skeleton with the desired substitution pattern. Subsequent copper-catalyzed Grignard addition allows regioselective installation of the ethyl group at C-3. This method is valuable for synthesizing analogs with different alkyl substituents and has been used in pheromone synthesis research.

Direct alkylation methods, while simpler, often suffer from side reactions such as double bond isomerization and require careful optimization of reaction conditions to achieve acceptable regio- and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 3-ethyl-7-methyl-2,6-octadienoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: 3-ethyl-7-methyl-2,6-octadienoic acid or corresponding aldehydes.

Reduction: 3-ethyl-7-methyl-2,6-octadienol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 3-ethyl-7-methyl-2,6-octadienoate is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It is also used in the development of bioactive compounds with potential therapeutic applications.

Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.

Industry: This compound is widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism by which ethyl 3-ethyl-7-methyl-2,6-octadienoate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between Ethyl 3-ethyl-7-methyl-2,6-octadienoate and related compounds:

*Note: The molecular formula and weight for this compound are inferred based on substituent differences compared to analogs.

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity and Stability The ethyl group at position 3 in this compound introduces greater steric bulk compared to methyl groups in analogs like CAS 13058-12-3. This may reduce reactivity in nucleophilic additions but enhance thermal stability due to increased van der Waals interactions . The conjugated 2,6-diene system in all compounds facilitates electrophilic reactions (e.g., Diels-Alder), though steric hindrance from substituents could modulate reaction rates .

Stereochemical Considerations The (E)-configured ethyl 3,7-dimethyl-2,6-octadienoate (CAS 32659-21-5) exhibits higher polarity compared to its (Z)-isomer, influencing solubility in polar solvents . This compound may display similar stereochemical effects depending on double-bond geometry.

Applications in Industry and Research Ethyl 3,7-dimethyl-2,6-octadienoate derivatives are associated with flavor and fragrance industries due to their structural resemblance to geranic acid esters, which are common in essential oils .

Biological Activity

Ethyl 3-ethyl-7-methyl-2,6-octadienoate is a compound with significant biological activity, primarily due to its unique structure and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS No. | 63584-40-7 |

| Molecular Formula | C13H22O2 |

| Molecular Weight | 210.31 g/mol |

| IUPAC Name | ethyl (2E)-3-ethyl-7-methylocta-2,6-dienoate |

| Density | 0.900 ± 0.06 g/cm³ |

| Boiling Point | 284.1 ± 19.0 °C |

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors in biological systems. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in biochemical pathways that modulate cellular processes .

Interaction with Biological Targets

- Enzyme Modulation : The compound can influence enzyme activity, potentially acting as an inhibitor or activator depending on the target.

- Receptor Binding : It may bind to specific receptors, altering signaling pathways that affect cell function.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism tested.

- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

- Insecticidal Properties : The compound has been studied for its role as a natural insect repellent and pesticide. Its structural similarity to pheromones allows it to disrupt mating behaviors in certain pest species, such as the codling moth .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 100 µg/mL for S. aureus and 150 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Insect Pheromone Disruption

In agricultural settings, this compound was tested for its ability to disrupt mating in codling moth populations. Field trials showed a significant reduction in moth populations when orchards were treated with this compound, highlighting its utility in pest management strategies .

Applications

This compound has diverse applications across various industries:

- Pharmaceuticals : Its ability to modulate biological pathways makes it a candidate for drug development.

- Agriculture : As a natural insecticide and pheromone disruptor, it offers an eco-friendly alternative to synthetic pesticides.

- Flavor and Fragrance Industry : Due to its pleasant aroma, it is utilized in flavorings and fragrances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.